2-Chloro-1-(4-methyl-1,2,3-thiadiazol-5-yl)ethan-1-one
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Overview
Description
2-Chloro-1-(4-methyl-1,2,3-thiadiazol-5-yl)ethan-1-one is a chemical compound belonging to the class of thiadiazoles Thiadiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms
Mechanism of Action
Target of Action
Compounds with similar structures, such as benzimidazole and imidazole derivatives, have been reported to exhibit diverse pharmacological activities . These activities include antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory effects . The specific targets of these compounds often depend on their chemical structure and the presence of various substituents.
Mode of Action
Similar compounds, such as benzimidazole and imidazole derivatives, interact with their targets to induce changes that result in their pharmacological effects . For instance, some benzimidazole derivatives have been found to exhibit potent antibacterial activities .
Biochemical Pathways
Compounds with similar structures, such as benzimidazole and imidazole derivatives, have been reported to affect various biochemical pathways, leading to their diverse pharmacological effects .
Result of Action
Similar compounds, such as benzimidazole and imidazole derivatives, have been reported to exhibit diverse pharmacological effects, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities .
Biochemical Analysis
Biochemical Properties
2-Chloro-1-(4-methyl-1,2,3-thiadiazol-5-yl)ethan-1-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the biosynthesis of prostaglandins . This inhibition can lead to anti-inflammatory effects. Additionally, the compound interacts with bacterial cell wall synthesis enzymes, exhibiting antimicrobial properties . The nature of these interactions often involves binding to the active sites of the enzymes, thereby inhibiting their function.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, it has been observed to induce apoptosis, a process of programmed cell death, by activating caspase enzymes . This compound also affects cell signaling pathways, such as the MAPK/ERK pathway, which is crucial for cell proliferation and survival . Furthermore, it influences gene expression by modulating transcription factors, leading to changes in cellular metabolism and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of target enzymes, such as COX and bacterial cell wall synthesis enzymes, leading to their inhibition . This binding often involves hydrogen bonding and hydrophobic interactions. Additionally, the compound can activate or inhibit transcription factors, resulting in changes in gene expression . These molecular interactions contribute to its antimicrobial, anti-inflammatory, and anticancer activities.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature . Long-term studies have shown that prolonged exposure to the compound can lead to sustained inhibition of target enzymes and persistent changes in cellular function . These effects are often reversible upon removal of the compound.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as anti-inflammatory and antimicrobial activities . At high doses, it can cause toxic effects, including liver and kidney damage . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage . These findings highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes . The compound undergoes oxidation and conjugation reactions, leading to the formation of metabolites that are excreted via the kidneys . These metabolic processes can affect the compound’s bioavailability and efficacy.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. It is predominantly found in the cytoplasm, where it interacts with target enzymes and proteins . The compound may also localize to specific organelles, such as the mitochondria, where it can influence cellular metabolism and apoptosis . Post-translational modifications and targeting signals play a role in directing the compound to its subcellular destinations .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(4-methyl-1,2,3-thiadiazol-5-yl)ethan-1-one typically involves the reaction of hydrazonoyl halides with alkyl carbothioates or carbothioamides. The reaction is carried out in the presence of triethylamine, which acts as a base. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as ethanol, to facilitate the formation of the thiadiazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as crystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(4-methyl-1,2,3-thiadiazol-5-yl)ethan-1-one can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation and reduction: The thiadiazole ring can be oxidized or reduced under specific conditions to form different derivatives.
Cycloaddition: The compound can participate in cycloaddition reactions to form larger heterocyclic systems.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, and alcohols.
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while oxidation can produce sulfoxides or sulfones .
Scientific Research Applications
2-Chloro-1-(4-methyl-1,2,3-thiadiazol-5-yl)ethan-1-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential antimicrobial and anticancer agents.
Biological Studies: The compound’s derivatives are studied for their biological activities, including enzyme inhibition and receptor binding.
Industrial Applications: It is used in the synthesis of agrochemicals and other industrially relevant compounds.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole derivatives: These compounds share the thiadiazole ring structure and exhibit similar biological activities.
2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one: This compound is another cysteine-reactive small molecule used in chemoproteomic studies.
Uniqueness
2-Chloro-1-(4-methyl-1,2,3-thiadiazol-5-yl)ethan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity
Properties
IUPAC Name |
2-chloro-1-(4-methylthiadiazol-5-yl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2OS/c1-3-5(4(9)2-6)10-8-7-3/h2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCDCLNYWHZFUHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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